

3,4,5-Triethoxybenzoic acid CAS number and molecular weight

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Compound of Interest

Compound Name: *3,4,5-Triethoxybenzoic acid*

Cat. No.: *B1330432*

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An In-depth Technical Guide to 3,4,5-Triethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4,5-Triethoxybenzoic acid**, a key chemical intermediate in organic synthesis and drug discovery. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential applications in the development of pharmacologically active molecules.

Core Chemical and Physical Properties

3,4,5-Triethoxybenzoic acid is a derivative of benzoic acid characterized by three ethoxy groups at the 3, 4, and 5 positions of the benzene ring. These structural features impart specific solubility and reactivity characteristics that make it a valuable building block in medicinal chemistry.

Property	Value	Reference
CAS Number	6970-19-0	[1]
Molecular Formula	C ₁₃ H ₁₈ O ₅	[1]
Molecular Weight	254.28 g/mol	[1]
IUPAC Name	3,4,5-triethoxybenzoic acid	
Synonyms	Benzoic acid, 3,4,5-triethoxy-	

Synthesis of 3,4,5-Triethoxybenzoic Acid

The synthesis of **3,4,5-Triethoxybenzoic acid** is a multi-step process that typically begins with gallic acid (3,4,5-trihydroxybenzoic acid). The following protocol details a common synthetic route.

Experimental Protocol: Synthesis from Gallic Acid

This synthesis involves three main stages: esterification of the carboxylic acid, etherification of the hydroxyl groups, and subsequent hydrolysis of the ester to yield the final product.

Step 1: Esterification of Gallic Acid to Ethyl Gallate

This initial step protects the carboxylic acid group as an ethyl ester to prevent side reactions during the subsequent etherification.

- Materials: Gallic acid, absolute ethanol, concentrated sulfuric acid.
- Procedure:
 - Suspend gallic acid (1 equivalent) in absolute ethanol (10 volumes).
 - Slowly add concentrated sulfuric acid (0.1 equivalents) at 0°C.
 - Heat the mixture to reflux and maintain for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
- Neutralize the mixture with a saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl gallate.

Step 2: Etherification of Ethyl Gallate to Ethyl 3,4,5-Triethoxybenzoate

The phenolic hydroxyl groups of ethyl gallate are converted to ethoxy groups via a Williamson ether synthesis.

- Materials: Ethyl gallate, N,N-dimethylformamide (DMF) or acetone, anhydrous potassium carbonate (K_2CO_3), diethyl sulfate or ethyl iodide.
- Procedure:
 - Dissolve ethyl gallate (1 equivalent) in DMF or acetone.
 - Add anhydrous potassium carbonate (3.5 equivalents).
 - Add diethyl sulfate or ethyl iodide (3.5 equivalents) dropwise at room temperature.
 - Heat the reaction mixture to 60-80°C and stir vigorously for 12-24 hours, monitoring by TLC.
 - Once complete, cool the mixture and filter off the inorganic salts.
 - Remove the solvent from the filtrate under reduced pressure.
 - Dissolve the residue in ethyl acetate and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude ethyl 3,4,5-triethoxybenzoate. The product can be purified by column chromatography.

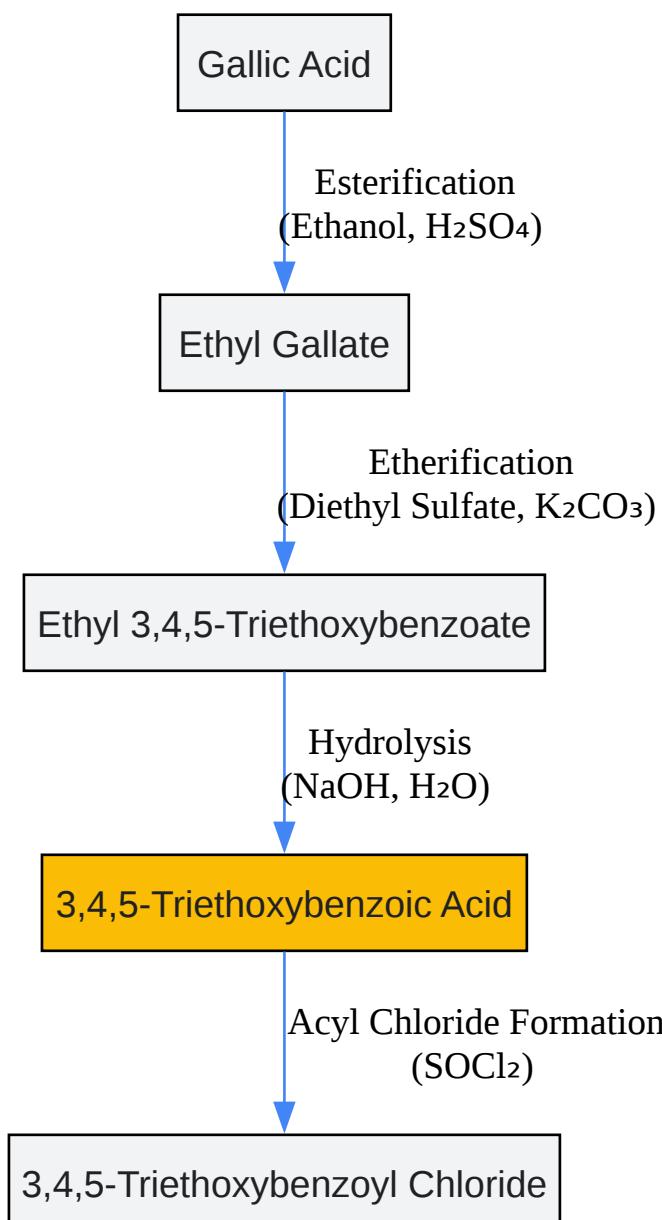
Step 3: Hydrolysis of Ethyl 3,4,5-Triethoxybenzoate to **3,4,5-Triethoxybenzoic Acid**

The final step is the saponification of the ethyl ester to the carboxylic acid.

- Materials: Ethyl 3,4,5-triethoxybenzoate, ethanol, sodium hydroxide (NaOH) solution.
- Procedure:
 - Dissolve ethyl 3,4,5-triethoxybenzoate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
 - Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
 - Cool the reaction mixture and remove the ethanol under reduced pressure.
 - Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.
 - Filter the solid, wash with cold water, and dry under vacuum to obtain **3,4,5-Triethoxybenzoic acid**.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from gallic acid to **3,4,5-Triethoxybenzoic acid** and its subsequent conversion to an activated acyl chloride for further reactions.



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Caption: Synthetic pathway of **3,4,5-Triethoxybenzoic acid** and its activation.

Applications in Drug Discovery and Development

While research on the direct biological activity of **3,4,5-Triethoxybenzoic acid** is limited, its structural motif is present in a variety of pharmacologically active molecules. The 3,4,5-trialkoxy substitution pattern on the phenyl ring is a known feature in compounds investigated for cardiovascular and other therapeutic applications.

As a Chemical Intermediate:

3,4,5-Triethoxybenzoic acid serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic value. For instance, it can be converted to its corresponding acyl chloride, 3,4,5-triethoxybenzoyl chloride, which is a reactive intermediate for the acylation of amines and alcohols to create a diverse library of compounds for biological screening. A notable example is its use in the synthesis of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine, a compound of interest in medicinal chemistry.

Potential Therapeutic Applications:

Recent patent literature suggests that compounds incorporating the **3,4,5-Triethoxybenzoic acid** structure may have potential as antifibrotic agents through the inhibition of type 1 collagen synthesis.^[2] This indicates a promising area for future research and drug development. Furthermore, the structural similarity to the 3,4,5-trimethoxybenzoyl group, which is known to interact with biological targets such as tubulin, suggests that 3,4,5-triethoxy-substituted compounds could be explored for similar activities.

Logical Relationship in Drug Discovery

The following diagram outlines the logical workflow for utilizing **3,4,5-Triethoxybenzoic acid** in a drug discovery program.



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Caption: Drug discovery workflow utilizing **3,4,5-Triethoxybenzoic acid**.

In conclusion, **3,4,5-Triethoxybenzoic acid** is a valuable and versatile chemical entity for researchers and professionals in the field of drug discovery. Its straightforward synthesis and potential for derivatization make it an attractive starting point for the development of novel

therapeutic agents. Further investigation into its biological properties and those of its derivatives is warranted to fully explore its therapeutic potential.

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References

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